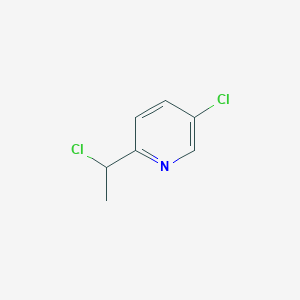5-Chloro-2-(1-chloroethyl)pyridine
CAS No.:
Cat. No.: VC15744305
Molecular Formula: C7H7Cl2N
Molecular Weight: 176.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7Cl2N |
|---|---|
| Molecular Weight | 176.04 g/mol |
| IUPAC Name | 5-chloro-2-(1-chloroethyl)pyridine |
| Standard InChI | InChI=1S/C7H7Cl2N/c1-5(8)7-3-2-6(9)4-10-7/h2-5H,1H3 |
| Standard InChI Key | SRFMELCSECVOJF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC=C(C=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Considerations
Nomenclature and Isomeric Relationships
Synthetic Methodologies
Liquid-Phase Chlorination of 3-Picoline
The patent CN104610136A outlines a high-yield synthesis of 2-Chloro-5-(chloromethyl)pyridine via liquid-phase chlorination of 3-picoline (3-methylpyridine) :
Reaction Conditions:
-
Substrate: 3-Picoline
-
Solvent: Nitrobenzene (3–4× substrate mass)
-
Buffer: Sodium dihydrogen phosphate (1–2× solvent volume)
-
Catalyst: Phosphorus trichloride (2–5% w/w of substrate)
-
Temperature: 120–160°C
-
Chlorination Time: 12–20 hours
Optimization Highlights:
-
pH maintenance at 4–5 minimizes byproducts (e.g., polychlorinated derivatives) .
-
Nitrogen purging prevents oxidative degradation during heating .
-
Post-reaction distillation under reduced pressure yields 89–91% pure product .
Comparative Yield Analysis:
| Parameter | Prior Art (CN102452977A) | CN104610136A Method |
|---|---|---|
| Yield | ~80% | ~90% |
| Byproduct Formation | High | Low |
Physicochemical Properties
Thermal and Solubility Profiles
2-Chloro-5-(chloromethyl)pyridine exhibits the following properties :
-
Melting Point: 37–42°C (lit.)
-
Boiling Point: 267.08°C (estimated)
-
Density: 1.4411 g/cm³ (estimated)
-
Solubility:
-
DMSO: Slightly soluble
-
Methanol: Slightly soluble
-
Water: Insoluble
-
Applications in Agrochemical and Pharmaceutical Synthesis
Neonicotinoid Insecticides
2-Chloro-5-(chloromethyl)pyridine serves as a key intermediate in synthesizing neonicotinoids such as:
-
Imidacloprid: Blocks nicotinic acetylcholine receptors in insects .
-
Acetamiprid: Selective toxicity against aphids and whiteflies .
Synthetic Pathway to Imidacloprid:
-
Nitroimidazolidine Formation: Reaction with 2-nitroiminoimidazolidine.
-
Cyclization: Acid-catalyzed intramolecular nucleophilic substitution.
Herbicidal and Bactericidal Derivatives
Functionalization of the chloromethyl group enables access to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume